molecular formula C19H14ClFN2O4S B11315139 4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11315139
M. Wt: 420.8 g/mol
InChI Key: HSJMXMLJYYGQQN-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenylamine with 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions may produce various substituted pyrimidine compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with comparable structures and biological activities, such as:

  • 5-Chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylic acid
  • 4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
  • 4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate esters.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14ClFN2O4S

Molecular Weight

420.8 g/mol

IUPAC Name

(4-fluorophenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14ClFN2O4S/c1-12-3-2-4-13(9-12)11-28(25,26)19-22-10-16(20)17(23-19)18(24)27-15-7-5-14(21)6-8-15/h2-10H,11H2,1H3

InChI Key

HSJMXMLJYYGQQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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